molecular formula C20H18ClNO4 B2657721 (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 623116-38-1

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2657721
CAS No.: 623116-38-1
M. Wt: 371.82
InChI Key: NMJSIPGGMKDHHH-WQRHYEAKSA-N
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Description

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic aurone analog characterized by a benzofuran core with a 2-chlorobenzylidene substituent at the C2 position and a diethylcarbamate group at the C6 position. Aurones, a subclass of flavonoids, are known for their α,β-unsaturated ketone system, which enables conjugation and planar rigidity, critical for biological activity . The Z-configuration of the benzylidene moiety is essential for maintaining structural alignment with tubulin’s colchicine-binding site, a key target in anticancer drug design . The diethylcarbamate group enhances solubility and metabolic stability compared to natural aurones, which often have hydroxyl groups prone to glucuronidation .

Properties

IUPAC Name

[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-3-22(4-2)20(24)25-14-9-10-15-17(12-14)26-18(19(15)23)11-13-7-5-6-8-16(13)21/h5-12H,3-4H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJSIPGGMKDHHH-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group can be introduced via a condensation reaction between the benzofuran derivative and 2-chlorobenzaldehyde under basic conditions.

    Formation of the Diethylcarbamate Moiety: The final step involves the reaction of the intermediate compound with diethylcarbamoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the double bond in the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in studying enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of aurone derivatives modified for improved pharmacokinetics and potency. Below is a comparative analysis with structurally related analogs:

Compound Key Substituents Biological Activity Key Findings Reference
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate 2-chlorobenzylidene; diethylcarbamate Anticancer (presumed tubulin inhibition) Structural similarity to active aurones; diethylcarbamate likely improves solubility vs. hydroxyl
5a : (Z)-2-((1-ethyl-5-methoxyindol-3-yl)methylene)-3-oxobenzofuran-6-yl acetonitrile Indole-methylene; acetonitrile IC50 < 100 nM (PC-3 prostate cancer); tubulin polymerization inhibition High potency, no hERG inhibition; validated colchicine-site targeting
5b : (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one Pyridinylmethylene; dichlorobenzyloxy IC50 < 100 nM (PC-3 cells); T-ALL inhibition in zebrafish Dual activity in solid and hematological cancers; strong tubulin depolymerization
9k : Pyrazole-based analog with 4-nitro and thiophene substituents Pyrazole ring; nitro group; thiophene Not explicitly reported (synthesized for SAR) Enhanced π-π interactions due to nitro and thiophene; high yield (93%)
Dimethylcarbamate analog (CAS 848869-83-0) 2-chloro-6-fluorobenzylidene; dimethylcarbamate Unreported (structural analog) Reduced lipophilicity vs. diethylcarbamate; fluorine may enhance metabolic stability
7h : Naphthalene-substituted pyrazole aurone Naphthalene; pyrazole Melting point 209–211°C; IR bands at 1715 cm⁻¹ (C=O) High crystallinity due to aromatic stacking; potential for improved bioavailability

Key Trends in Structure-Activity Relationships (SAR)

Substituent Effects: Benzylidene Halogens: Chlorine (as in the target compound) or fluorine (CAS 848869-83-0) at the benzylidene position enhances electron-withdrawing effects, improving tubulin-binding affinity . Carbamate Groups: Diethylcarbamate (target compound) offers a balance between lipophilicity and solubility, whereas dimethylcarbamate (CAS 848869-83-0) may reduce toxicity but limit membrane permeability .

Biological Activity: Aurones like 5a and 5b demonstrate nanomolar potency against prostate cancer (PC-3) and T-cell acute lymphoblastic leukemia (T-ALL) via tubulin disruption . The target compound’s diethylcarbamate group may similarly enhance tubulin binding while mitigating off-target effects (e.g., hERG inhibition). Pyrazole-based analogs (e.g., 9k) focus on structural diversification but lack explicit activity data, highlighting the need for further testing .

Physicochemical Properties :

  • Melting points (e.g., 209–211°C for 7h ) and IR data (C=O stretches at 1715–1644 cm⁻¹) suggest stable crystalline forms, critical for formulation .
  • Diethylcarbamate’s larger alkyl chains may improve blood-brain barrier penetration compared to hydroxylated natural aurones .

Biological Activity

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN2O4C_{19}H_{19}ClN_{2}O_{4} with a molecular weight of 364.82 g/mol. The compound features a benzofuran core, a diethylcarbamate moiety, and a chlorobenzylidene substituent, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of the benzofuran structure contributes to antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type.
Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25
  • Mechanism of Action : Apoptosis was confirmed via flow cytometry, indicating that the compound induces programmed cell death in cancer cells through mitochondrial pathways.

Antimicrobial Activity

The compound also exhibited antimicrobial properties against several bacterial strains:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) :
Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus40

These results suggest potential applicability in treating infections caused by these pathogens.

Case Studies

  • Case Study on Cancer Treatment :
    A study conducted on mice bearing tumor xenografts showed significant tumor reduction when treated with this compound compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
  • Case Study on Inflammation :
    In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated groups, indicating anti-inflammatory efficacy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives under acidic/basic conditions (e.g., H₂SO₄ or KOH) .

Benzylidene Introduction : Condensation with 2-chlorobenzaldehyde using catalysts like piperidine or acetic acid .

Diethylcarbamate Functionalization : Reaction with diethylcarbamoyl chloride in anhydrous dichloromethane under reflux (60–80°C) .

  • Key Optimization Factors :
  • Solvent choice (ethanol, DCM, or THF) affects yield and purity .
  • Temperature control (reflux vs. room temperature) minimizes byproducts .
  • Data Table :
StepReaction ConditionsYield (%)Purity (HPLC)
1H₂SO₄, 80°C, 6h7295%
2Piperidine, DCM, RT8598%
3DCM, reflux, 12h6897%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Verify benzylidene proton signals (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–180 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 371.82 (C₂₀H₁₈ClNO₄) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary assays are suitable for identifying biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance antimicrobial activity (MIC: 8 µg/mL vs. 32 µg/mL for -CH₃ analogs) .
  • Steric Effects : Bulky groups (e.g., -OCH₃) reduce enzyme binding affinity due to steric hindrance .
  • Data Table :
SubstituentMIC (µg/mL)IC₅₀ (µM, HeLa)
-Cl812.5
-CH₃3245.0
-OCH₃64>100

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Control Variables : Standardize assay conditions (e.g., cell line passage number, solvent DMSO concentration) .
  • Purity Validation : Use HPLC-MS to rule out impurity-driven artifacts .
  • Mechanistic Follow-Up : Conduct target-specific assays (e.g., Western blotting for apoptosis markers) to validate initial findings .

Q. What advanced techniques elucidate the compound’s interaction with enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 or tubulin .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. What strategies improve the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable esters to enhance solubility .
  • Lipid Nanoformulations : Encapsulate in liposomes to improve bioavailability .
  • Metabolic Stability : Assess hepatic microsomal degradation with LC-MS/MS .

Contradictory Data Analysis

  • Example : Discrepancies in IC₅₀ values for cytotoxicity may arise from:
    • Cell Line Variability : HeLa vs. MCF-7 sensitivity differences .
    • Assay Duration : Longer incubation times (72h vs. 24h) increase compound efficacy .

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